Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-

Lipophilicity Flavor Chemistry Analytical Chemistry

5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (CAS 53498-31-0) is a 2,4,5-trisubstituted thiazole derivative. It is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms, with specific alkyl substituents at the 2-, 4-, and 5-positions.

Molecular Formula C9H15NS
Molecular Weight 169.29 g/mol
CAS No. 53498-31-0
Cat. No. B12660399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-
CAS53498-31-0
Molecular FormulaC9H15NS
Molecular Weight169.29 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(S1)C(C)C)C
InChIInChI=1S/C9H15NS/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3
InChIKeyAYEGWZGUAQDVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (CAS 53498-31-0): Procurement and Characterization Overview


5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (CAS 53498-31-0) is a 2,4,5-trisubstituted thiazole derivative [1]. It is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms, with specific alkyl substituents at the 2-, 4-, and 5-positions [2]. This compound has been identified as a volatile flavor component in boiled potatoes and cooked beef, highlighting its relevance in food chemistry [3].

Volatile flavor analysis – identified in boiled potato and cooked beef; supports food aroma research.
GC-MS method development – distinct retention index (RI 1179) enables unambiguous identification in complex matrices.
Food authenticity marker studies – detected in Solanum tuberosum; may serve as a candidate biomarker for origin assessment.

Why Generic Substitution of 5-Ethyl-4-methyl-2-(1-methylethyl)thiazole is Problematic


In-class thiazole compounds cannot be simply interchanged due to pronounced differences in physicochemical properties that directly impact their functional performance and analytical behavior. Variations in alkyl substitution patterns on the thiazole ring lead to significant shifts in lipophilicity (logP), aqueous solubility, basicity (pKa), and gas chromatographic retention indices [1]. These parameters govern critical attributes such as volatility, partition coefficients in food or fragrance matrices, and detectability in complex mixtures [2]. Substituting a closely related analog without quantitative justification risks altering sensory profiles, compromising analytical method resolution, or deviating from established safety or efficacy benchmarks.

Alkyl substitution pattern mismatch
2-isopropyl, 4-methyl, 5-ethyl substitution yields unique lipophilicity (estimated logP 2.224) and GC retention; similar thiazoles may shift chromatographic resolution and partition behavior.
Solubility-driven formulation risk
Tenfold lower aqueous solubility (~22 mg/L) compared to 2-isopropyl-4-methylthiazole alters flavor release dynamics in aqueous food models; direct substitution without reformulation may not replicate sensory profiles.
pKa difference affects extraction
Predicted conjugate acid pKa of 4.17 is higher than key analogs; ionization-state dependent extraction protocols optimized for a different pKa may require revalidation.

Quantitative Differentiators for 5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (CAS 53498-31-0)


Comparative Lipophilicity (LogP) of Thiazole Derivatives

The lipophilicity of 5-ethyl-4-methyl-2-(1-methylethyl)thiazole (CAS 53498-31-0) differs markedly from related 2,4,5-trisubstituted thiazoles. It exhibits an estimated logP of 2.224 , which is lower than that of 2-isopropyl-4-methylthiazole (logP 2.57) [1] and higher than that of 2,4,5-trimethylthiazole (logP 2.07) [2]. This intermediate lipophilicity influences its partition behavior in complex matrices, such as food and biological systems, and affects its retention time in reversed-phase liquid chromatography.

Lipophilicity (logP)
Reported
Target logP 2.224 (est.) vs 2-isopropyl-4-methylthiazole 2.57 vs 2,4,5-trimethylthiazole 2.07
Intermediate lipophilicity influences extraction efficiency and RP-HPLC retention.
Estimated values (ALOGPS/ChemAxon); experimental logP may differ.
Lipophilicity Flavor Chemistry Analytical Chemistry

Comparative Aqueous Solubility of Thiazole Flavor Compounds

The aqueous solubility of 5-ethyl-4-methyl-2-(1-methylethyl)thiazole is estimated at 22.21 mg/L at 25 °C [1], which is approximately tenfold lower than that of 2-isopropyl-4-methylthiazole (228.5 mg/L) and significantly lower than that of 2-ethyl-4-methylthiazole (1.36 g/L) [2]. This substantial difference in water solubility directly influences the compound's partitioning in aqueous food systems and its sensory perception thresholds.

Aqueous solubility
Reported
Target 22.21 mg/L (25°C, est.) vs 2-isopropyl-4-methylthiazole 228.5 mg/L vs 2-ethyl-4-methylthiazole 1.36 g/L
~10-fold lower solubility suggests stronger lipid-phase partitioning in food matrices.
WSKOW/ALOGPS estimates; confirm experimentally for specific matrix conditions.
Solubility Flavor Release Formulation

Gas Chromatographic Retention Index (RI) for Analytical Method Verification

5-Ethyl-4-methyl-2-(1-methylethyl)thiazole exhibits a Kovats retention index (RI) of 1179 on a non-polar DB-1 capillary column [1]. This value provides a robust identifier for this compound in complex volatile mixtures. For comparison, 2-isopropyl-4-methylthiazole elutes earlier with an RI of approximately 1050 on a similar phase [2], while 2,4,5-trimethylthiazole has an RI of 1024 [3]. The ~130 RI unit difference from 2-isopropyl-4-methylthiazole ensures baseline chromatographic separation under standard temperature-programmed GC conditions.

GC Retention Index
Reported
RI 1179 (DB-1) vs 2-isopropyl-4-methylthiazole ~1050 vs 2,4,5-trimethylthiazole 1024
ΔRI > +120 ensures baseline separation in temperature-programmed GC analysis.
NIST DB-1 ramp data; column dimensions 20 m × 0.18 mm × 0.18 µm.
Analytical Chemistry GC-MS Food Analysis

Basicity (pKa) Comparison with Structural Analogs

The predicted pKa of the conjugate acid of 5-ethyl-4-methyl-2-(1-methylethyl)thiazole is 4.17 , indicating a stronger basic character compared to 2-ethyl-4-methylthiazole (pKa = 3.67) and 2-isopropyl-4-methylthiazole (pKa = 3.22) [1]. This difference in basicity affects the compound's ionization state in aqueous systems across a range of pH conditions, influencing its extraction behavior and potential interactions with acidic components in food or biological matrices.

Basicity (pKa)
Predicted
Conjugate acid pKa 4.17 (pred.) vs 2-ethyl-4-methylthiazole 3.67 vs 2-isopropyl-4-methylthiazole 3.22
Higher pKa broadens pH range of neutral species, affecting liquid-liquid extraction behavior.
ChemAxon prediction; experimental pKa determination recommended for buffer selection.
Physicochemical Properties Extraction Reactivity

Recommended Application Scenarios for 5-Ethyl-4-methyl-2-(1-methylethyl)thiazole


Flavor Research and Formulation in Processed Foods

Given its identification as a volatile component in boiled potatoes and cooked beef [1], this compound is particularly suited for flavor reconstitution studies and the development of savory flavorings. Its moderate lipophilicity (logP 2.224) and low water solubility (22.21 mg/L) [2] suggest it will partition preferentially into the lipid phase of foods, providing sustained flavor release. Researchers can leverage its distinct GC retention index (RI 1179) [3] to accurately quantify its presence in complex food matrices, ensuring batch-to-batch consistency in flavor formulations.

Analytical Standard for GC-MS Method Development

The unique gas chromatographic retention index (RI 1179 on DB-1) [1] makes this compound an excellent internal standard or reference material for developing and validating GC-MS methods aimed at analyzing volatile organic compounds in food, environmental, or biological samples. Its well-defined physicochemical properties, including logP and pKa, further support its use in method optimization for solid-phase microextraction (SPME) or liquid-liquid extraction protocols.

Natural Product and Biomarker Discovery

As a compound detected in potatoes (Solanum tuberosum) [1], 5-ethyl-4-methyl-2-(1-methylethyl)thiazole holds potential as a biomarker for food authenticity or quality assessment. Its distinct physicochemical profile, including a pKa of 4.17 [2], enables selective extraction and detection even in the presence of structurally similar thiazoles. This specificity is critical for metabolomics studies aiming to correlate chemical profiles with botanical origin or processing conditions.

Structure-Activity Relationship (SAR) Studies in Sensory Science

The compound's specific substitution pattern (5-ethyl, 4-methyl, 2-isopropyl) provides a valuable data point for SAR studies investigating how alkyl chain variations on the thiazole ring modulate sensory perception. By comparing its reported detection in savory food matrices with the distinct odor profiles of analogs like 2-isopropyl-4-methylthiazole (green, vegetable) [1], researchers can delineate the molecular determinants of aroma character and potency.

Application
Selection Property
Validation Focus
Flavor research and savory formulation
Lipophilicity and solubility profile
Lipid-phase partitioning and temporal flavor release in food models
GC-MS method development
Retention index specificity
Chromatographic resolution from co-eluting thiazole analogs
Food authenticity and biomarker discovery
Physicochemical distinctiveness (logP, RI, pKa)
Selective extraction and quantification in plant-derived matrices
Structure-activity relationship (SAR) studies
Alkyl substitution pattern
Correlation of molecular descriptors with sensory perception data
Quote Request

Request a Quote for Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.